DBCO-PEG2-PFP ester

Descripción general

Descripción

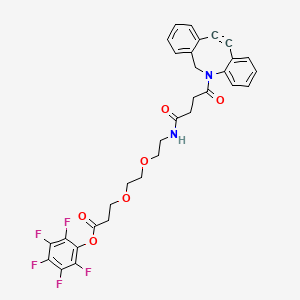

DBCO-PEG2-PFP ester is a compound that serves as a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG2-PFP ester involves the conjugation of a DBCO group with a polyethylene glycol (PEG) chain and a pentafluorophenyl (PFP) ester. The DBCO group reacts with azides under copper-free conditions, while the PFP ester reacts with amine groups. The reaction conditions typically involve mild temperatures and anhydrous solvents to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and stability of the compound. The production is carried out in controlled environments to prevent contamination and degradation .

Análisis De Reacciones Químicas

Types of Reactions

DBCO-PEG2-PFP ester primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). The PFP ester moiety can react with amine groups, forming stable amide bonds .

Common Reagents and Conditions

Reagents: Azides, amines

Conditions: Copper-free, mild temperatures, anhydrous solvents

Major Products

The major products formed from these reactions are conjugates where the DBCO group has reacted with an azide, and the PFP ester has reacted with an amine, resulting in stable amide bonds .

Aplicaciones Científicas De Investigación

Properties

- Molecular Weight : 630.57 g/mol

- CAS Number : 2304558-23-2

- Purity : ≥95%

- Solubility : Increased due to PEG component; stable in aqueous environments

Applications in Drug Development

DBCO-PEG2-PFP ester has been utilized in various research studies and applications:

Antibody-Drug Conjugates (ADCs)

In a study involving the modification of Protein A with DBCO-PEG5-NHS ester, researchers demonstrated that increasing the molar ratio of DBCO to Protein A resulted in successful conjugation, confirming the compound's utility in ADC development .

PROTAC Synthesis

As a PROTAC linker, this compound facilitates the targeted degradation of proteins by linking E3 ligases to target proteins through a selective mechanism that enhances therapeutic efficacy against diseases like cancer .

Case Studies

Additional Applications

Beyond drug development, this compound is employed in:

-

Biomedical Research

- Imaging : Tagging biological molecules or cells with imaging agents for tracking cellular processes.

- Diagnostics : Used in assays where precise conjugation is required for accurate detection.

-

Material Science

- Surface Modification : Functionalizing surfaces of nanoparticles or substrates for improved solubility and biocompatibility.

- Polymer Chemistry : Creating custom materials with specific properties.

-

Chemical Biology

- Protein Engineering : Attaching functional groups to proteins for structural and functional studies.

Mecanismo De Acción

The mechanism of action of DBCO-PEG2-PFP ester involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-containing molecules, forming a stable triazole linkage. The PFP ester reacts with amine groups, forming stable amide bonds. These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and drug development .

Comparación Con Compuestos Similares

Similar Compounds

- DBCO-PEG4-PFP ester

- Azido-PEG5-succinimidyl carbonate

- Boc-NH-PEG11-C2-acid

- Azido-PEG8-THP

Uniqueness

DBCO-PEG2-PFP ester is unique due to its combination of a DBCO group and a PFP ester, allowing it to participate in both SPAAC and amide bond formation reactions. This dual functionality makes it highly versatile and useful in various scientific applications .

Actividad Biológica

DBCO-PEG2-PFP ester is a specialized compound that plays a significant role in drug development and bioconjugation. Its unique structure, which includes a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG) chain, and a pentafluorophenyl (PFP) ester, allows for versatile applications in biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug delivery, and relevant research findings.

Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Weight : 630.57 g/mol

- CAS Number : 2304558-23-2

- Purity : ≥95%

The compound's design facilitates improved solubility, stability, and targeting capabilities in drug formulations. The PEG chain enhances water solubility and reduces the clearance rate of conjugated drugs, while the DBCO group enables selective conjugation through copper-free click chemistry with azides. The PFP ester moiety allows for the covalent binding of drugs to the PEG chain, making it an effective linker for various biomolecules .

Mechanisms of Biological Activity

This compound exhibits several key biological activities:

- Drug Conjugation : The DBCO moiety allows for efficient conjugation with azide-functionalized drugs or biomolecules. This reaction is critical for creating antibody-drug conjugates (ADCs), which enhance the therapeutic index of anticancer agents by targeting specific cells while minimizing systemic toxicity .

- Stability and Reactivity : PFP esters are known for their stability in aqueous environments compared to other reactive esters like NHS esters. This stability makes this compound suitable for various biological applications where prolonged activity is desired .

- Biocompatibility : The PEG component is biocompatible and reduces immunogenicity, making it an ideal choice for drug delivery systems aimed at human therapeutic applications .

Applications in Drug Development

This compound has been utilized in various research studies and applications:

- Antibody-Drug Conjugates (ADCs) : In a study involving the modification of Protein A with DBCO-PEG5-NHS ester, researchers demonstrated that increasing the molar ratio of DBCO to Protein A resulted in successful conjugation, confirming the compound's utility in ADC development .

- PROTAC Synthesis : As a PROTAC linker, this compound facilitates the targeted degradation of proteins by linking E3 ligases to target proteins through a selective mechanism that enhances therapeutic efficacy against diseases like cancer .

Table 1: Summary of Research Findings on this compound

Case Study: Development of Antibody-Drug Conjugates

A notable study highlighted the use of DBCO-PEG5-NHS ester for modifying Protein A to create a functionalized membrane adsorber. The research illustrated that by adjusting the molar ratios during conjugation, researchers could control the degree of modification, leading to enhanced binding properties essential for therapeutic applications .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H27F5N2O6/c33-27-28(34)30(36)32(31(37)29(27)35)45-26(42)13-15-43-17-18-44-16-14-38-24(40)11-12-25(41)39-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)39/h1-8H,11-19H2,(H,38,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONGBRUOEUCRRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H27F5N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304558-23-2 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304558-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.